Fluoromethanesulfinamide

Description

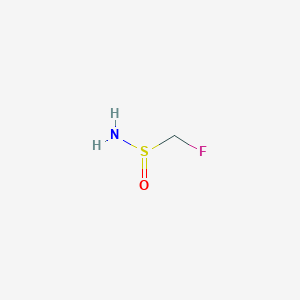

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

fluoromethanesulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4FNOS/c2-1-5(3)4/h1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIJQNOIZYRSEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)S(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fluoromethanesulfonamide and Its Analogues

Classical and Established Synthetic Routes to Fluoromethanesulfonamides

Traditional methods for the synthesis of fluoromethanesulfonamides form the bedrock of their preparation, offering reliable and straightforward access to these compounds.

The most direct and widely employed method for the synthesis of fluoromethanesulfonamides involves the reaction of a fluoroalkylsulfonyl halide with a suitable nitrogen-based nucleophile. This reaction is a standard procedure for forming the sulfonamide bond.

A common approach involves the reaction of a fluoroalkanesulfonyl chloride, such as trifluoromethanesulfonyl chloride, with a primary or secondary amine in the presence of a base. google.com The base, typically a tertiary amine like triethylamine, serves to neutralize the hydrogen chloride byproduct generated during the reaction. google.com This method is versatile and allows for the introduction of various substituents on the nitrogen atom, depending on the amine used as the starting material. The reaction is generally carried out in an inert organic solvent, such as dichloromethane, at reduced temperatures to control the reaction's exothermicity. google.com

Table 1: Examples of Direct Synthesis of Fluoromethanesulfonamides

| Fluoroalkylsulfonyl Halide | Nitrogen Source | Base | Product |

|---|---|---|---|

| Trifluoromethanesulfonyl chloride | Primary Amine | Triethylamine | N-Alkyl/Aryl-trifluoromethanesulfonamide |

This table illustrates common components used in the direct synthesis of N-substituted sulfonamides as described in the literature. google.com

The preparation of N-substituted fluoromethanesulfonamides can be achieved through various synthetic routes beyond the direct sulfonylation of amines. One notable method is the three-component condensation reaction. For instance, trifluoromethanesulfonamide (B151150) can react with paraformaldehyde and another amide, such as methanesulfonamide (B31651) or malonamide (B141969), to yield complex N-substituted structures. researchgate.net These reactions can lead to the formation of heterocyclic systems, like hexahydro-1,3,5-triazines or tetraazaspiro[5.5]undecane-diones, incorporating the trifluoromethylsulfonyl group. researchgate.net

Another strategy involves the modification of existing N-substituted compounds. For example, N-hydroxymethyl derivatives of amides can react with trifluoromethanesulfonamide to produce N-substituted derivatives, though this can sometimes result in transamination byproducts. researchgate.net Additionally, a convenient method for the synthesis of amidines with the general formula TfN=CHNR₂ has been developed by treating N-sulfinyltriflamide with N-formylamines. researchgate.net

Advanced and Specialized Synthetic Approaches

Modern synthetic chemistry has introduced more sophisticated methods for the construction of fluoromethanesulfonamide-containing molecules, enabling the creation of complex and chiral structures with high efficiency and selectivity.

A significant advancement in the synthesis of N-fluoroalkanesulfonylamidines is the development of a novel and efficient three-component reaction. grafiati.comgrafiati.com This strategy involves the reaction of a fluoroalkanesulfonyl azide, a secondary amine, and a carbonyl compound. grafiati.comgrafiati.com This method is noteworthy for its high yields and very mild reaction conditions, offering a general and practical route to a variety of N-fluoroalkanesulfonylamidines. grafiati.comgrafiati.com Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to generate molecular complexity in a single step from three or more reactants, enhancing efficiency and atom economy. nih.gov While various methods exist for the synthesis of amidines, including the Pinner reaction and catalytic dehydrogenative couplings, multicomponent strategies represent a direct and atom-efficient approach. uva.nlacs.org

Table 2: Three-Component Synthesis of N-Fluoroalkanesulfonylamidines

| Fluoroalkanesulfonyl Azide | Secondary Amine | Carbonyl Compound | Product |

|---|

This table outlines the general components for the novel three-component reaction for synthesizing N-fluoroalkanesulfonylamidines. grafiati.comgrafiati.com

The synthesis of chiral organofluorine compounds, including derivatives that could incorporate a fluoromethanesulfonamide (B1288907) moiety, is a challenging yet crucial area of research. One innovative approach involves the use of optically active fluoroiodoacetic acid as a chiral electrophile in alkylation reactions with a chiral amide enolate. nih.gov This method allows for the highly stereospecific synthesis of fluorinated compounds. nih.gov

Another powerful strategy for the asymmetric synthesis of fluorinated amino acids, which can be considered complex chiral amide derivatives, utilizes chiral Ni(II) complexes. beilstein-journals.orgfu-berlin.de This method has proven effective for synthesizing a range of fluorinated amino acids in high enantiomeric purity and on a significant scale. beilstein-journals.orgfu-berlin.de These asymmetric catalytic approaches, which also include the use of chiral organocatalysts like proline derivatives, are fundamental to modern synthetic chemistry for producing enantiomerically pure compounds for various applications. chiralpedia.comiranchembook.ir

Catalytic methods provide efficient and selective routes to complex molecules containing the fluoromethanesulfonamide group. An example is the acid-catalyzed oxy-aminomethylation of styrenes, where fluoromethanesulfonamide can be used as the nitrogen source to form substituted products. semanticscholar.org

Furthermore, copper-catalyzed multicomponent reactions have been developed for the synthesis of N-acyl amidines, which are structurally related to N-sulfonyl amidines. uva.nlacs.org These reactions can proceed via acyl nitrene intermediates and demonstrate the potential of transition metal catalysis for forming C-N bonds in a controlled manner. uva.nlacs.org The condensation reactions of trifluoromethanesulfonamide with paraformaldehyde and other amides can also be considered a form of catalysis, leading to the formation of complex heterocyclic scaffolds. researchgate.net

Reactivity and Mechanistic Investigations of Fluoromethanesulfonamide Based Systems

Acid–Base Properties and Hydrogen Bonding

The reactivity and structural characteristics of fluoromethanesulfonamide (B1288907) and its derivatives are significantly influenced by their distinct acid-base properties and their capacity to form hydrogen bonds. The presence of the highly electronegative trifluoromethylsulfonyl group imparts unique electronic properties to the molecule, governing its behavior in chemical reactions.

Trifluoromethanesulfonamide (B151150), often referred to as triflamide, and its derivatives are notable for their high NH-acidity. researchgate.netresearchgate.net The strong electron-withdrawing nature of the trifluoromethylsulfonyl (triflyl) group is a key factor contributing to this pronounced acidity. researchgate.net This property positions triflamides among the most acidic NH-acids. researchgate.net For instance, the pKa value for trifluoromethanesulfonamide (TfNH2) in water is reported as 6.33. researchgate.net The acidity is further enhanced in bis(trifluoromethanesulfonyl)imide, which has a pKa of 2.8 in water. researchgate.net The acidity of these compounds is also influenced by the solvent, as illustrated by the pKa values in methanol (B129727). researchgate.net

| Compound | R Group | pKa in Methanol |

|---|---|---|

| Trifluoromethanesulfonamide | H | 11.06 researchgate.net |

| N-Methyltrifluoromethanesulfonamide | CH₃ | 12.70 researchgate.net |

| N-(Trimethylsilylmethyl)trifluoromethanesulfonamide | CH₂SiMe₃ | 12.84 researchgate.net |

| N-((Acetylamino)methyl)trifluoromethanesulfonamide | CH₂NHCOCH₃ | 10.11 researchgate.net |

| N-((Trifluoroacetylamino)methyl)trifluoromethanesulfonamide | CH₂NHCOCF₃ | 10.76 researchgate.net |

| N-(Phenylacetyl)trifluoromethanesulfonamide | COCH₂Ph | 5.45 researchgate.net |

| Bis(trifluoromethanesulfonyl)imide | SO₂CF₃ | 2.7 researchgate.net |

The substitution of fluorine atoms has a profound effect on the acidity and reactivity of sulfonamides. The high electronegativity of fluorine alters the electron distribution within the molecule, which in turn affects the pKa of nearby functional groups. nih.gov In trifluoromethanesulfonamide, the trifluoromethyl group significantly enhances the acidity of the NH group. nih.gov

The introduction of alkyl groups, such as methyl or ethyl, to the nitrogen atom of perfluoroalkyl sulfonamides leads to an increase in the pKa value, thereby decreasing the acidity. nih.gov Computational estimates suggest that N-methyl substitution can increase the pKa by 2-3 log units, with a similar increase observed for N-ethyl substitution. nih.gov In contrast, the length of the perfluoroalkyl chain does not appear to have a substantial influence on the acidity of the sulfonamide. nih.govresearchgate.net However, branching in the perfluoroalkyl chain is expected to have a significant impact, with increasing branching and proximity of the branch to the sulfonamide head group leading to higher pKa values. researchgate.net

Trifluoromethanesulfonamide and its derivatives are potent hydrogen-bond donors. researchgate.net This capability allows for the formation of both inter- and intramolecular hydrogen bonds, which can influence the conformation and crystal packing of these molecules.

In the solid state, derivatives of trifluoromethanesulfonamide can exhibit intermolecular hydrogen bonding. For example, the crystal structure of 4,10-bis(trifluoromethylsulfonyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,7-dione, a product of the reaction between trifluoromethanesulfonamide, paraformaldehyde, and malonamide (B141969), reveals the presence of intermolecular hydrogen bonds. researchgate.netresearchgate.net

In solution, certain derivatives can exist in equilibrium between different forms stabilized by intramolecular hydrogen bonds. Studies on bis(trifluoromethylsulfonylamino)methane in inert media have shown that it exists as a mixture of monomeric forms with different types of intramolecular hydrogen bonds, with the populations of these forms being dependent on the polarity of the medium. researchgate.net One of the most energetically favorable forms contains two N-H···O=S intramolecular hydrogen bonds. researchgate.net In N-[(Trifluoromethylsulfonyl)aminomethyl]acetamide, an intramolecular N-H···O=C hydrogen bond is present. researchgate.net

Condensation Reactions and Heterocycle Formation

The reactivity of the NH group in trifluoromethanesulfonamide allows it to participate in condensation reactions with carbonyl compounds, leading to the formation of a variety of products, including heterocyclic systems.

Trifluoromethanesulfonamide undergoes condensation reactions with paraformaldehyde, which serves as a source of formaldehyde (B43269). These reactions can be either two- or three-component condensations, involving other reagents such as amides. researchgate.net For instance, the three-component condensation of trifluoromethanesulfonamide with paraformaldehyde and methanesulfonamide (B31651) results in the formation of 1-methylsulfonyl-3,5-bis(trifluoromethylsulfonyl)hexahydro-1,3,5-triazine. researchgate.net Similarly, the reaction with paraformaldehyde and malonamide yields 4,10-bis(trifluoromethylsulfonyl)-2,4,8,10-tetraazaspiro-[5.5]undecane-1,7-dione. researchgate.net

The acid-catalyzed reaction of trifluoromethanesulfonamide with paraformaldehyde in ethyl acetate (B1210297) has been shown to produce oxymethylated products. researchgate.net Among the products identified from this reaction is 5-trifluoromethylsulfonyl-1,3-dioxazinane, a six-membered heterocyclic compound. researchgate.net This reaction highlights the utility of condensation reactions involving trifluoromethanesulfonamide for the synthesis of heterocyclic structures.

| Reactants | Product | Reference |

|---|---|---|

| Trifluoromethanesulfonamide, Paraformaldehyde, Methanesulfonamide | 1-Methylsulfonyl-3,5-bis(trifluoromethylsulfonyl)hexahydro-1,3,5-triazine | researchgate.net |

| Trifluoromethanesulfonamide, Paraformaldehyde, Malonamide | 4,10-Bis(trifluoromethylsulfonyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,7-dione | researchgate.net |

| Trifluoromethanesulfonamide, Paraformaldehyde (in Ethyl Acetate) | 5-Trifluoromethylsulfonyl-1,3-dioxazinane | researchgate.net |

Reactions with Aldehydes and Formaldehyde (e.g., Paraformaldehyde)

Synthesis of Dioxazocanes and Triazines

Fluoromethanesulfonamide-based systems have demonstrated utility as precursors in the synthesis of complex heterocyclic structures, including triazines. The three-component condensation of trifluoromethanesulfonamide with paraformaldehyde and other amides, such as methanesulfonamide, serves as a notable example of triazine synthesis. This reaction leads to the formation of 1-methylsulfonyl-3,5-bis(trifluoromethylsulfonyl)hexahydro-1,3,5-triazine. researchgate.net Similarly, the condensation between 4-tert-butyl-2,6-dimethylbenzenesulfonamide and formaldehyde results in the formation of a 1,3,5-triazinane (B94176) derivative. nih.gov

Studies on Condensation Products and Dynamic Equilibria

The condensation of sulfonamides with aldehydes is a well-established reaction that can lead to a variety of products, the formation of which is often governed by dynamic equilibria. For instance, the acid-catalyzed condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal (B1671930) has been explored, revealing complex reaction pathways. nih.gov The reaction of trifluoromethanesulfonamide with paraformaldehyde and malonamide yields 4,10-bis(trifluoromethylsulfonyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,7-dione. researchgate.net

These condensation reactions are often reversible, establishing a dynamic equilibrium between the reactants, intermediates (such as N-hydroxymethyl derivatives), and the final products. The position of this equilibrium can be influenced by factors such as reactant concentrations, temperature, and the presence of catalysts. The reversible nature of these reactions is a key aspect of dynamic covalent chemistry, allowing for the formation of complex molecular architectures under thermodynamic control.

Transamination and Functional Group Transformations

N-Hydroxymethyl derivatives of sulfonamides are versatile intermediates that can undergo various transformations, including transamination reactions. A study on the reactions of trifluoromethanesulfonamide with amides and paraformaldehyde noted the formation of transamination products. Specifically, the reaction of N-hydroxymethyl derivatives of trifluoroacetamide (B147638) with trifluoromethanesulfonamide yielded N,N′-methylenebis(trifluoromethylsulfonamide) and N-(trifluoromethyl-sulfonylaminomethyl)trifluoroacetamide, indicating a transfer of the amino group. researchgate.net Transamination, a reaction that involves the transfer of an amino group from one molecule to another, is a fundamental process in organic chemistry and biochemistry. wikipedia.org In the context of N-hydroxymethyl sulfonamides, this reactivity provides a pathway for the formation of new C-N bonds and the synthesis of diverse sulfonamide derivatives.

N-Sulfinyltrifluoromethanesulfonamide (CF₃SO₂NSO) exhibits notable reactivity towards carboxylic acids. Research has shown that it reacts with a variety of carboxylic acids, including phenylacetic, diphenylacetic, salicylic, and cinnamic acids, to produce the corresponding N-acyltrifluoromethanesulfonamides (CF₃SO₂NHCOR). This reaction proceeds with the elimination of sulfur dioxide. The reaction conditions and yields for several carboxylic acids are summarized in the table below.

| Carboxylic Acid | R in CF₃SO₂NHCOR | Yield (%) |

| Phenylacetic acid | PhCH₂ | 94 |

| Diphenylacetic acid | Ph₂CH | 91 |

| Salicylic acid | o-HOC₆H₄ | 85 |

| Cinnamic acid | PhCH=CH | 92 |

Data compiled from a study on the reactions of N-sulfinyltrifluoromethanesulfonamide with carboxylic acids.

This transformation provides a direct method for the synthesis of N-acylsulfonamides, which are valuable compounds in organic synthesis and medicinal chemistry.

Role in Trifluoromethylation Reactions

The trifluoromethyl (CF₃) group is a crucial substituent in many pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability. Consequently, the development of reagents and methods for introducing the CF₃ group into organic molecules is an active area of research. While a variety of trifluoromethylating agents are known, the direct role of fluoromethanesulfinamide or its simple derivatives as precursors or reagents for CF₃ transfer is not well-documented in the scientific literature.

Extensive searches for trifluoromethylation reactions involving fluoromethanesulfonamides did not yield specific examples of these compounds acting as a source of the CF₃ radical or cation. The existing literature on trifluoromethylation tends to focus on other classes of reagents, such as those derived from trifluoroacetic acid, trifluoromethanesulfonic acid, or various hypervalent iodine compounds. Therefore, based on the currently available information, this compound-based systems are not typically employed as direct trifluoromethylating agents.

Mechanistic Aspects of Nucleophilic Trifluoromethylation Pathways

**3.5. Other Key Reaction Pathways and Selectivity

The aza-Prins reaction is a valuable carbon-carbon bond-forming cyclization used to synthesize nitrogen-containing heterocycles, such as piperidines. nih.gov This reaction typically involves the acid-catalyzed condensation of a homoallylic amine with an aldehyde. The sulfonamide group, as seen in derivatives like N-tosyl-homoallylic amines, plays a crucial role as a protecting and activating group for the nitrogen atom.

The general mechanism proceeds through the formation of an N-acyliminium ion intermediate upon reaction of the sulfonamide with the aldehyde under Lewis acid catalysis. This electrophilic intermediate is then attacked intramolecularly by the alkene nucleophile, leading to cyclization. The resulting carbocation is subsequently quenched by a nucleophile present in the reaction medium. When a reagent like boron trifluoride etherate (BF₃·OEt₂) is used as the Lewis acid, it can also serve as a fluoride (B91410) source, trapping the carbocation to yield a fluorinated piperidine (B6355638) ring. nih.gov While diastereoselectivity in these reactions can be modest, the methodology provides a direct route to functionalized piperidines from simple starting materials. nih.gov The reaction can often be accelerated using microwave conditions. nih.gov

Table 1: Aza-Prins Cyclization for Piperidine Synthesis

| Feature | Description |

| Reaction Type | Aza-Prins Cyclization |

| Reactants | Homoallylic amine (e.g., N-sulfonyl protected), Aldehyde |

| Catalyst | Lewis Acid (e.g., BF₃·OEt₂) |

| Key Intermediate | N-acyliminium ion |

| Product | Substituted Piperidine |

| Significance | Forms C-C bonds and constructs N-heterocycles. |

The functionalization of olefins is a cornerstone of modern organic synthesis, and sulfonamides are versatile participants in these transformations. rsc.org One key strategy is the olefin cross-metathesis reaction, which allows for the synthesis of functionalized α,β-unsaturated sulfonamides. nih.gov This reaction, often utilizing Hoveyda-Grubbs type catalysts, can proceed smoothly to yield products with high (E)-isomer selectivity. nih.gov A notable advantage of this method is its tolerance for a wide array of functional groups, including esters, carboxylic acids, and basic nitrogen groups. nih.gov

Another avenue for olefin functionalization involves radical-initiated processes. Arylazo sulfones, for instance, can generate aryl radicals under visible light, which then participate in hydrogen atom transfer (HAT) processes. nih.gov This allows for the functionalization of various olefins with radicals derived from common solvents like acetone, acetonitrile, and chloroform (B151607) under metal-free conditions. nih.gov Furthermore, fluorosulfonyl radicals can initiate tandem addition reactions across two different olefins, providing a pathway to create multifunctional aliphatic sulfonyl fluorides. researchgate.net

Table 2: Olefin Functionalization Methods with Sulfonamide Derivatives

| Method | Catalyst/Initiator | Type of Functionalization | Key Features |

| Cross-Metathesis | Hoveyda-Grubbs Catalyst | Forms α,β-unsaturated sulfonamides | High (E)-selectivity; Tolerates diverse functional groups. nih.gov |

| Solventylation via HAT | Visible Light (Photocatalyst-free) | Adds solvent-derived radicals (e.g., from acetone, acetonitrile) | Metal-free; Proceeds via Hydrogen Atom Transfer. nih.gov |

| Radical Tandem Addition | Fluorosulfonyl Radical Precursor | Adds two different olefin units and a sulfonyl fluoride group | Three-component reaction; Forms multifunctional products. researchgate.net |

Palladium-catalyzed C-H amination represents a powerful tool for the direct formation of C-N bonds. In this context, N-fluoro sulfonimide derivatives, such as N-fluorobenzenesulfonimide, have been successfully employed as effective aminating agents for anilides. latrobe.edu.aunih.gov This intermolecular reaction demonstrates high selectivity for the ortho-position of the anilide, directed by the amide group. researchgate.net

The mechanism is believed to proceed without the formation of a nitrene intermediate. Instead, the reaction likely involves a concerted metalation-deprotonation step or oxidative addition of the N-F bond to the palladium catalyst. The anilide substrate coordinates to the palladium center, directing the C-H activation to the ortho-position. Subsequent reductive elimination from the palladium intermediate forms the C-N bond and regenerates the active catalyst. This methodology provides a novel pathway for aromatic C-H amination under relatively mild conditions. latrobe.edu.aunih.gov

**3.6. Advanced Mechanistic Elucidation

Isotope labeling is a definitive technique for elucidating reaction mechanisms and tracking the fate of atoms through complex transformations. nih.gov By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can follow the labeled atom's path into intermediates and final products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.com

In the context of the reactions discussed, isotope labeling could provide crucial evidence for proposed intermediates. For example:

C-H Amination: By labeling the anilide substrate with deuterium (B1214612) at the ortho-position, one could perform a kinetic isotope effect (KIE) study. A significant KIE would support a mechanism where the C-H bond is broken in the rate-determining step.

Aza-Prins Reaction: Labeling the aldehyde with ¹³C would confirm its incorporation into the piperidine ring and allow its position to be tracked, verifying the proposed cyclization pathway.

This technique is indispensable for distinguishing between proposed mechanistic pathways and understanding the intricate details of bond-forming and bond-breaking events in a reaction sequence. nih.gov

Advanced Mechanistic Elucidation

Kinetic Analyses for Rate-Determining Steps

In electrophilic fluorination reactions using N-F reagents, the mechanism is a subject of ongoing investigation, with evidence pointing towards either a single electron transfer (SET) process or a more direct SN2-type pathway. wikipedia.org Kinetic studies are crucial in distinguishing between these possibilities. For instance, Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology that utilizes continuous monitoring of reaction concentrations to determine the reaction order with respect to each reactant and catalyst, thereby helping to pinpoint the molecules involved in the rate-determining step. wikipedia.org

For many electrophilic fluorinations with N-F reagents, the reactions exhibit second-order kinetics, being first-order in both the N-F reagent and the nucleophilic substrate. nih.gov This observation is consistent with a bimolecular rate-determining step. The rate equation for such a reaction can be expressed as:

Rate = k[N-F Reagent][Substrate]

The rate constant, k, is influenced by factors such as the solvent, temperature, and the electronic properties of both the fluorinating agent and the substrate.

Hammett correlation analysis is another valuable tool used in these kinetic investigations. By examining the effect of systematic changes in the electronic properties of substituents on the reaction rate, a reaction constant (ρ) can be determined. A negative ρ value suggests the buildup of positive charge at the reaction center in the transition state, which would be consistent with an electrophilic attack mechanism where the substrate acts as the nucleophile. wikipedia.org For example, Hammett studies on the fluorination of substituted styrenes with N-F reagents have yielded negative ρ+ values, supporting a transition state with developing positive charge on the substrate. nih.gov

The data in the table below, derived from studies of analogous N-F compounds, illustrates the types of kinetic parameters that are typically determined.

Table 1: Illustrative Kinetic Data for Electrophilic Fluorination by an N-F Reagent

| Substrate | Rate Constant (k) [M⁻¹s⁻¹] | Activation Enthalpy (ΔH‡) [kJ/mol] | Activation Entropy (ΔS‡) [J/mol·K] |

|---|---|---|---|

| Styrene | 1.1 x 10⁻³ | 62 | -74 |

| α-Methylstyrene | 3.3 x 10⁻² | 75 | -45 |

Note: The data presented is illustrative and based on studies of N-F reagents structurally similar to this compound. nih.gov

Investigation of Iminium Ion and Carbocation Intermediates

The involvement of high-energy intermediates such as iminium ions and carbocations in reactions of N-F systems is a key area of mechanistic investigation. The structure of the N-F reagent and the nature of the substrate and reaction conditions determine whether such intermediates are formed.

Iminium Ion Intermediates:

Iminium ions, characterized by the general structure [R₂C=NR₂]⁺, are potent electrophiles. wikipedia.orgnih.gov They are typically formed by the protonation or alkylation of an imine, or by the condensation of a secondary amine with an aldehyde or ketone. wikipedia.org In the context of this compound-based systems, the formation of an iminium ion intermediate is plausible under certain reaction conditions, particularly in the presence of a strong acid. While direct evidence for iminium ion formation from this compound is scarce in the literature, related N-fluoro compounds can be involved in reactions where iminium-like species are proposed. For instance, N-fluoropyridinium salts are themselves a type of iminium compound and are effective electrophilic fluorinating agents. nih.gov

The generation of a transient iminium ion would significantly enhance the electrophilicity of the reacting species, facilitating nucleophilic attack. The investigation of such intermediates often relies on trapping experiments or spectroscopic techniques under conditions that favor their accumulation.

Carbocation Intermediates:

Carbocations are another class of high-energy intermediates that can play a role in reactions involving electrophilic fluorination. The formation of a carbocation intermediate is often proposed in the fluorination of alkenes and enol ethers. The mechanism would involve the attack of the nucleophilic substrate on the electrophilic fluorine of the N-F reagent, leading to the formation of a carbocation which is then trapped by a nucleophile.

Particularly relevant to this compound is the potential involvement of α-fluorocarbocations. These are carbocations that have a fluorine atom directly attached to the cationic carbon. Due to the high electronegativity of fluorine, α-fluorocarbocations are expected to be significantly destabilized and therefore highly reactive and short-lived. nih.gov Their transient nature makes them difficult to detect directly, and their existence is often inferred from the products of rearrangement reactions or by computational studies.

Substituent effect studies can also provide indirect evidence for the involvement of carbocation intermediates. For example, reactions that proceed through a carbocationic intermediate often show a strong dependence on the electronic nature of substituents that can stabilize the positive charge. nih.gov

The table below summarizes the characteristics of these potential intermediates.

Table 2: Characteristics of Potential Intermediates in N-F Reactions

| Intermediate | General Structure | Key Features | Method of Investigation |

|---|---|---|---|

| Iminium Ion | [R₂C=NR₂]⁺ | Highly electrophilic; planar geometry at the C=N bond. | Spectroscopic observation (NMR), trapping experiments, kinetic studies. |

| Carbocation | R₃C⁺ | Electron deficient; trigonal planar geometry. | Trapping experiments, observation of rearrangement products, substituent effect studies. |

Structural and Stereochemical Studies of Fluoromethanesulfonamide Derivatives

Conformational Analysis of N-Triflyl Heterocyclohexanes and Related Systems

The conformational landscape of N-triflyl heterocyclohexanes, such as N-triflylpiperidines, is a subject of significant interest due to the prevalence of the piperidine (B6355638) motif in bioactive compounds. The trifluoromethanesulfonyl (triflyl) group (CF₃SO₂) is a powerful electron-withdrawing group that significantly influences the geometry and reactivity of the heterocyclic ring.

In N-substituted piperidines, the substituent can adopt either an axial or equatorial position. The conformational preference is governed by a combination of steric hindrance, electronic effects, and solvent interactions. For many N-substituted heterocyclohexanes, the equatorial position is favored to minimize steric strain. However, in fluorinated systems, this preference can be altered.

Systematic computational and experimental studies on fluorinated piperidines have shown that the conformational equilibrium is dictated by a delicate balance of several factors:

Steric Repulsion: Traditional steric hindrance that disfavors bulky axial substituents.

Charge-Dipole Interactions: Electrostatic interactions between the fluorine atoms and other charged or polar parts of the molecule can stabilize specific conformations. nih.govresearchgate.net

Hyperconjugation: Electron donation from anti-periplanar C-H or C-C bonds into the low-lying antibonding orbitals (σ*) of the C-F or N-S bonds can lead to conformational stabilization. nih.govresearchgate.net This is sometimes referred to as the fluorine gauche effect. researchgate.net

The interplay of these forces means that slight structural changes or variations in the solvent can dramatically shift the conformational equilibrium. nih.govd-nb.info For instance, increasing solvent polarity has been shown to invert the conformational preference of some fluorinated piperidines, favoring an axial fluorine orientation. d-nb.info

Stereodynamics and Restricted Rotation about N-S Bonds

The nitrogen-sulfur (N-S) bond in sulfonamides exhibits partial double-bond character due to the delocalization of the nitrogen lone pair into the d-orbitals of the sulfur atom or through negative hyperconjugation. This electronic interaction results in a significant barrier to rotation around the N-S bond.

The magnitude of this rotational barrier can be substantial, often high enough to allow for the observation of distinct conformers (rotamers) by NMR spectroscopy at room temperature. Research on N,N-disubstituted nonafluorobutane-1-sulfonamides has revealed exceptionally high torsional barriers, ranging from 62–71 kJ·mol⁻¹. researchgate.net These values are comparable to the rotational barriers found in amides, which are well-known for their restricted rotation. researchgate.net

The high barrier is attributed to the strong electron-withdrawing nature of the perfluoroalkyl group, which enhances the nN → σ*S-O interactions and increases the N-S double-bond character. researchgate.net X-ray crystallographic studies have confirmed this, showing a shortening of the N-S bond length compared to typical values in other sulfonamides. researchgate.net In contrast, the rotational barriers in N-alkylcarbamates are typically lower, around 16 kcal/mol (approx. 67 kJ/mol), and can be further reduced by electron-withdrawing groups on the nitrogen. nih.gov

The stereodynamics of these systems are crucial, as the slow rotation can lead to atropisomerism if the substituents are appropriate, creating stable, chiral molecules without a traditional stereocenter.

Influence of Fluorine Substitution on Molecular Conformation and Electronic Properties

Conformational Effects: Fluorine's small size means it introduces minimal steric bulk. However, its electronic properties can dominate conformational preferences. As discussed previously, electrostatic and hyperconjugative interactions involving fluorine often stabilize conformations that would be disfavored based on sterics alone. nih.govresearchgate.net In fluorinated nucleosides, for example, fluorine substitution on the sugar ring dramatically alters the ring's pucker, which is a key determinant of DNA and RNA structure. nih.gov The introduction of fluorine can also anchor a specific conformation, which can improve a drug's potency by pre-organizing it for binding to a biological target. nih.gov

Electronic Properties: The strong C-F bond and fluorine's electron-withdrawing nature alter a molecule's electronic landscape.

Acidity/Basicity: Fluorine substitution can significantly alter the pKa of nearby functional groups. For example, introducing an N-triflyl group to a phosphoramide dramatically increases its acidity, turning it into a powerful Brønsted acid catalyst. organic-chemistry.org

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Replacing a metabolically vulnerable C-H bond with C-F is a common strategy to increase a drug's half-life. nih.gov

Hydrophobicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and penetrate hydrophobic pockets in proteins. nih.gov

Diastereoselectivity and Enantioselectivity in Reactions Involving Chiral Fluoromethanesulfonamide (B1288907) Derivatives

Chiral fluoromethanesulfonamide derivatives are valuable tools in asymmetric synthesis, serving as chiral auxiliaries, ligands, or catalysts to control the stereochemical outcome of reactions.

Diastereoselectivity: When a chiral fluoromethanesulfonamide derivative is part of a reacting molecule, it can influence the direction of attack of a reagent, leading to the preferential formation of one diastereomer over another. For instance, Diels-Alder reactions involving chiral dienophiles derived from fluorinated sulfonamides can proceed with high diastereoselectivity. nih.gov The defined conformation and electronic nature of the chiral auxiliary create a biased environment that differentiates the two faces of the reacting partner.

Enantioselectivity: Chiral N-triflyl phosphoramides have emerged as highly effective Brønsted acid catalysts for a range of enantioselective reactions, including Diels-Alder and cycloaddition reactions. organic-chemistry.orgmdpi.com The high acidity of these catalysts allows for activation of substrates at low catalyst loadings, while the chiral scaffold directs the approach of the reacting partners to form one enantiomer preferentially. organic-chemistry.org Similarly, chiral sulfonimidoyl fluorides, which possess a stereogenic sulfur center, have been developed for enantioselective synthesis and have shown specificity in protein ligation experiments, highlighting the importance of sulfur-centered chirality. nih.govresearchgate.net

The effectiveness of these catalysts is often measured by the enantiomeric excess (ee) of the product.

Computational and Theoretical Investigations of Fluoromethanesulfonamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.edunih.gov Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the electronic Schrödinger equation, providing detailed information about the electronic structure and molecular properties of Fluoromethanesulfinamide. nih.govemerginginvestigators.org

Key molecular properties that can be determined through these calculations include:

Molecular Geometry: Optimization of the molecule's structure to find the lowest energy arrangement of its atoms, yielding precise bond lengths and angles. northwestern.edu

Electronic Energy: Calculation of the total energy of the molecule, which can be used to determine bond energies and heats of formation. northwestern.eduarxiv.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability. mdpi.comchemrevlett.comresearchgate.net

Charge Distribution: Analysis of the distribution of electron density across the molecule, often visualized using Molecular Electrostatic Potential (MESP) maps, which highlight electron-rich and electron-poor regions. mdpi.com This helps in predicting sites for nucleophilic or electrophilic attack.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -735.12345 |

| HOMO Energy (eV) | -8.45 |

| LUMO Energy (eV) | 1.23 |

| HOMO-LUMO Gap (eV) | 9.68 |

| Dipole Moment (Debye) | 3.56 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions. researchgate.netnih.gov For this compound, this involves mapping the potential energy surface for a given reaction to understand its mechanism and kinetics. By employing quantum chemical methods, it is possible to identify and characterize the structures of reactants, products, intermediates, and, most importantly, transition states. nih.govresearchgate.net

The process typically involves:

Locating Stationary Points: Identifying all stable molecules (reactants, intermediates, products) and transition states along a reaction coordinate.

Calculating Reaction Energetics: Determining the relative energies of these species to calculate activation energies and reaction enthalpies. researchgate.net

Visualizing Reaction Pathways: Following the intrinsic reaction coordinate (IRC) to confirm that a calculated transition state connects the intended reactants and products.

For instance, in a potential nucleophilic substitution reaction involving this compound, computational modeling could be used to determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism by locating the relevant transition states and intermediates and calculating their energies. researchgate.net

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +25.5 |

| Intermediate | +5.2 |

| Transition State 2 | +15.8 |

| Products | -10.3 |

Prediction and Analysis of Conformational Isomers and Energy Landscapes

Most molecules are not rigid structures and can exist in various spatial arrangements known as conformations. Computational chemistry allows for the systematic exploration of the conformational space of this compound to identify different stable conformers. nih.gov By calculating the potential energy of the molecule as a function of its dihedral angles, a conformational energy landscape can be constructed. nih.gov

This landscape provides valuable information about:

The relative stability of different conformers.

The energy barriers to rotation around single bonds.

The population of each conformer at a given temperature, which can be estimated using Boltzmann statistics.

Understanding the conformational preferences of this compound is important as different conformers may exhibit different reactivity and spectroscopic properties. The energy landscape can reveal the most likely shapes the molecule will adopt in different environments. nih.govnih.gov

Spectroscopic Correlates from Theoretical Calculations (e.g., NMR Chemical Shifts)

Theoretical calculations can predict various spectroscopic properties, providing a powerful means to interpret experimental spectra and confirm molecular structures. smu.edu For this compound, the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable. joaquinbarroso.com

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus in the molecule. joaquinbarroso.comnih.gov These shielding values can then be converted into chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS). joaquinbarroso.com The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculation. smu.edunih.gov

Comparing the calculated ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts with experimental data can help to:

Confirm the proposed structure of the molecule.

Assign specific signals in the experimental spectrum to particular atoms in the molecule. joaquinbarroso.com

Distinguish between different isomers or conformers.

| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| F | -125.4 | -124.9 |

Applications of Computational Chemistry in Rational Design of Fluorinated Reagents

The insights gained from computational studies of this compound can be leveraged in the rational design of new fluorinated reagents with tailored properties. nih.gov By understanding the structure-property relationships at a molecular level, chemists can make informed decisions to optimize molecules for specific applications. nih.gov

Computational chemistry contributes to rational design by:

Predicting Reactivity: The electronic properties calculated, such as the HOMO-LUMO gap and MESP, can predict how modifications to the molecular structure will affect its reactivity. chemrevlett.com

Screening Candidates: Virtual screening of a library of related compounds can be performed to identify candidates with desired properties before committing to their synthesis, saving time and resources. nih.gov

Mechanistic Insights: A detailed understanding of reaction mechanisms allows for the optimization of reaction conditions to improve yields and selectivity. nih.gov

For example, by computationally modeling derivatives of this compound with different substituents, it is possible to predict how these changes will alter the compound's stability, reactivity, and other key characteristics, guiding the development of novel and more effective fluorinating agents. researchgate.net

Applications of Fluoromethanesulfonamide in General Organic Synthesis

As Catalysts and Additives in Organic Transformations

The strong electron-withdrawing nature of the trifluoromethyl group renders trifluoromethanesulfonamide (B151150) and its N-disubstituted analogue, bis(trifluoromethane)sulfonimide (Tf₂NH or triflimide), highly acidic. researchgate.net This pronounced Brønsted acidity, coupled with the low nucleophilicity of their conjugate bases, makes them exceptional catalysts and additives for a wide array of organic reactions. mdpi.comacs.org

Triflimide (Tf₂NH) is particularly effective as a Brønsted acid catalyst in reactions such as Friedel-Crafts alkylations, cycloadditions, and annulations. mdpi.comacs.org It has been shown to successfully catalyze the annulation of o-hydroxy benzylic alcohols with alkenes to produce chromane (B1220400) derivatives under mild conditions. acs.org In many instances, triflimide demonstrates superior performance to triflic acid (TfOH). acs.org Metal salts derived from triflimide, such as Ca(NTf₂)₂, are also powerful catalysts, for example, in the regiospecific [3+2] annulation of propargyl alcohols with 1,3-diketones to yield dihydrofurans. rsc.org The triflamide moiety has also been incorporated into chiral ligands for asymmetric catalysis, such as in the titanium(IV) isopropoxide-promoted addition of diethylzinc (B1219324) to aldehydes. nih.gov

The role of these compounds extends to additives that can modify reaction pathways or enhance catalyst activity. mdpi.comresearchgate.net For example, N-vinylsulfonamides derived from trifluoromethanesulfonamide are used as precursors for highly active ruthenium metathesis catalysts that can function at temperatures as low as -60 °C. nih.gov The weakened Ru-O bond in these complexes, resulting from the electron-withdrawing triflyl group, facilitates rapid catalyst initiation and propagation. nih.gov

Table 1: Selected Catalytic Applications of Triflimide (Tf₂NH) and its Derivatives

| Reaction Type | Catalyst/Additive | Substrates | Product Type | Ref |

|---|---|---|---|---|

| Chromane Synthesis | 5 mol % Triflimide (Tf₂NH) | o-Hydroxy benzylic alcohols and alkenes | 4-Substituted chromanes | acs.org |

| Friedel-Crafts Alkylation | Triflimide (Tf₂NH) | Aromatic compounds and alkylating agents | Alkylated aromatics | mdpi.com |

| [3+2] Annulation | Ca(NTf₂)₂ | tert-Propargyl alcohols and 1,3-diketones | Dihydrofurans and tetrasubstituted furans | rsc.org |

| Diels-Alder Reaction | Triflimide (Tf₂NH) | Dienes and dienophiles | Cycloadducts | mdpi.com |

As Versatile Reagents for Functionalization

Trifluoromethanesulfonamide is a key reagent for introducing nitrogen-containing functional groups into organic molecules. nih.govresearchgate.net It serves as a valuable nitrogen source in various C-N bond-forming reactions, including C-H functionalization and oxidative amination processes. mdpi.comnih.gov

One of the most significant applications is in the direct functionalization of C-H bonds. For instance, in the presence of a palladium catalyst, trifluoromethanesulfonamides can undergo C-H to C-N cross-coupling with olefins. acs.org Similarly, photoredox catalysis enables the trifluoromethylimination of alkenes using N-(diphenylmethylene)-1,1,1-trifluoromethanesulfonamide, a stable and accessible reagent, to achieve difunctionalization of the double bond under metal-free conditions. organic-chemistry.orgorganic-chemistry.org Oxidative addition reactions involving triflamide and an oxidizing agent like tert-butyl hypochlorite (B82951) and sodium iodide (Bu'OCl + NaI) on alkenes can lead to aziridination or other halosulfamidation products. nih.gov

Furthermore, N-acyltriflamides have been developed as highly reactive amide precursors for cross-coupling reactions. nsf.govorganic-chemistry.org The N-triflyl group acts as a powerful electronic activator, facilitating the selective cleavage of the otherwise robust N-C(O) amide bond. nsf.gov This strategy allows for the Suzuki-Miyaura cross-coupling of these activated amides with boronic acids to synthesize ketones under mild conditions, presenting a potent alternative to traditional methods like the Weinreb ketone synthesis. organic-chemistry.org

Table 2: Trifluoromethanesulfonamide in Functionalization Reactions

| Reaction Type | Reagent System | Substrates | Product | Ref |

|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | N-Acyltriflamide, Pd-NHC precatalyst | Aryl/vinyl boronic acids | Ketones | organic-chemistry.org |

| Oxidative Aziridination | Triflamide, Bu'OCl + NaI | Alkenes | N-Triflyl aziridines | nih.gov |

| C-H to C-N Cross-Coupling | Triflamide, Pd(OAc)₂, ligand | Olefins | Alkenyl sulfonamides | acs.org |

| Photocatalytic Carboamination | N-(Diphenylmethylene)-triflamide | Alkenes | β-Trifluoromethylimino compounds | organic-chemistry.org |

As Key Building Blocks for Complex Molecular Architectures

The products derived from the catalytic and functionalization reactions of trifluoromethanesulfonamide are themselves valuable building blocks for constructing more complex molecular structures. mdpi.comnih.govresearchgate.net The triflamide moiety can be introduced into molecules to guide subsequent transformations or can serve as a precursor that is later modified or removed.

Trifluoromethanesulfonamide is instrumental in the synthesis of a wide variety of heterocyclic compounds. mdpi.comresearchgate.net For example, the oxidative sulfamidation of alkenes and dienes provides access to heterocycles such as aziridines and oxazolines. nih.gov Unusual transformations of highly unsaturated trifluoromethanesulfonamide derivatives have been shown to yield complex macrocycles; the oxidative condensation of N,N-bis(prop-2-yn-1-yl)trifluoromethanesulfonamide in aqueous methanol (B129727) results in the formation of a 14-membered diazacyclotetrayne ring system. bakhtiniada.ru

The installation of a triflamide group on an amine can direct the C-H functionalization of primary sp³ carbons, which, after subsequent reactions, provides a route to complex substituted amines. nih.gov The use of triflamide-appended building blocks has also been demonstrated in the modular synthesis of natural product-like macrocycles. scispace.com These applications underscore the role of trifluoromethanesulfonamide not just as a simple reagent, but as a foundational element for assembling the intricate scaffolds required in fields like total synthesis and medicinal chemistry. baranlab.orgnih.gov

Table 3: Examples of Complex Architectures from Trifluoromethanesulfonamide

| Starting Material(s) | Reagent/Reaction Type | Resulting Architecture | Ref |

|---|---|---|---|

| Alkenes | Triflamide / Oxidative Sulfamidation | N-Sulfonylated aziridines | nih.gov |

| N,N-bis(prop-2-yn-1-yl)trifluoromethanesulfonamide | Oxidative Cyclocondensation | 1,8-Bis(trifluoromethanesulfonyl)-1,8-diazacyclotetradeca-3,5,10,12-tetrayne | bakhtiniada.ru |

| o-Hydroxy benzylic alcohols, Alkenes | Triflimide / Catalytic Annulation | Chromane ring system | acs.org |

| Amines with primary C-H bonds | Triflamide protection / Pd-catalyzed arylation | Functionalized primary amines | nih.gov |

Future Directions and Emerging Research Avenues in Fluoromethanesulfonamide Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of fluorinated sulfonamides has traditionally relied on methods that can be harsh or lack efficiency. Future research will likely focus on developing more sustainable and versatile synthetic strategies. While the direct synthesis of fluoromethanesulfonamide (B1288907) is not extensively documented in current literature, the synthesis of related compounds, such as perfluoroalkanesulfonyl amides, often starts from perfluoroalkanesulfonyl fluorides. 20.210.105 These starting materials can be impure, presenting challenges in obtaining high-purity final products. 20.210.105

Future synthetic routes for fluoromethanesulfonamide may draw inspiration from the broader field of sulfonamide synthesis. For instance, one general method involves the reaction of an amine with a sulfonyl chloride in the presence of a base like triethylamine. A procedure for synthesizing N-F sulfonamides involves reacting a sulfonamide with NaH followed by treatment with N-fluorobenzensulfonimide.

A key area for development will be the exploration of novel fluorinating reagents and catalytic systems that allow for the direct and selective introduction of the fluoromethanesulfonyl group onto a nitrogen atom. This could involve the development of new electrophilic or nucleophilic fluoromethanesulfonylation reagents that are more stable and easier to handle than existing precursors. Furthermore, flow chemistry and other process intensification technologies could offer pathways to safer and more scalable syntheses of these energetic materials.

Exploration of Undiscovered Reactivity Patterns and Selectivity Modes

The reactivity of fluoromethanesulfonamide itself is an area ripe for exploration. Insights can be gleaned from the reactivity of its close analog, trifluoromethanesulfonamide (B151150) (triflamide). Triflamide participates in condensation reactions with paraformaldehyde and various amides to form complex heterocyclic structures. researchgate.net For example, a three-component condensation of trifluoromethanesulfonamide with paraformaldehyde and methanesulfonamide (B31651) leads to a hexahydro-1,3,5-triazine derivative. researchgate.net It is conceivable that fluoromethanesulfonamide could undergo similar transformations, leading to novel molecular scaffolds.

The development of methods for the free radical fluoroalkylation of alkenes and alkynes using iododifluoromethanesulfonamides suggests another promising research direction. cas.cn This indicates the potential for fluoromethanesulfonamide-derived radicals to be used in C-C bond-forming reactions, opening up new avenues for the synthesis of complex fluorinated molecules. cas.cn Future work could focus on developing new initiating systems to generate these radicals and expanding the scope of their reactions with different unsaturated partners.

Integration with Advanced Catalysis (e.g., Organocatalysis, Photoredox)

The integration of fluoromethanesulfonamide chemistry with modern catalytic methods represents a significant frontier.

Organocatalysis: Organocatalysis has emerged as a powerful tool for asymmetric synthesis. While direct applications with fluoromethanesulfonamide are yet to be widely reported, the use of chiral organocatalysts in reactions involving related sulfonamides is known. For example, the synthesis of chiral lactones has been achieved using N,N-cyclohexane-1,2-diyl-bis-(1,1,1-trifluoromethanesulfonamide) as a ligand in a titanium-catalyzed reaction. rsc.org Future research could explore the use of chiral organocatalysts to control the stereochemistry of reactions involving fluoromethanesulfonamide, leading to the synthesis of enantiomerically enriched fluorinated compounds.

Photoredox Catalysis: Photoredox catalysis has revolutionized organic synthesis by enabling reactions under mild conditions using visible light. ethz.chbeilstein-journals.org A key development has been the use of photoredox catalysis for the site-selective α-C(sp3)-H alkylation of primary amine derivatives, where trifluoromethanesulfonamides have shown promising reactivity. nih.govscispace.com In these reactions, the trifluoromethanesulfonyl group plays a crucial role in activating the α-C-H bond towards hydrogen atom transfer. nih.gov This suggests that fluoromethanesulfonamide could also serve as a versatile directing and activating group in photoredox-catalyzed C-H functionalization reactions. Future work will likely focus on expanding the scope of these reactions to include a wider range of substrates and coupling partners, as well as developing new photocatalytic systems tailored for these transformations. nih.govnih.govrsc.org For example, the reaction of fluoromethanesulfonamide has been noted in an acid-catalyzed oxy-aminomethylation of styrenes, although the yield was modest due to the reduced nucleophilicity of the sulfonamide. nih.govacs.orguni-koeln.de

Advanced Characterization Techniques for Mechanistic Insights

A deeper understanding of the reaction mechanisms involving fluoromethanesulfonamide is crucial for the rational design of new synthetic methods and catalysts. Advanced characterization techniques will play a pivotal role in this endeavor. Techniques such as in-situ IR and NMR spectroscopy can provide real-time information about the formation and consumption of intermediates.

X-ray crystallography is invaluable for determining the precise three-dimensional structure of fluoromethanesulfonamide derivatives and their complexes. For instance, the crystal structure of 4,10-bis(trifluoromethylsulfonyl)-2,4,8,10-tetraazaspiro-[5.5]undecane-1,7-dione, formed from a reaction involving trifluoromethanesulfonamide, revealed the presence of intermolecular hydrogen bonds. researchgate.net Such structural insights can help in understanding the intermolecular interactions that govern the reactivity and properties of these compounds. The synthesis and characterization of various heterocyclic derivatives are often accomplished using techniques like FT-IR, 1H-NMR, and 13C-NMR. ajchem-a.com

Synergistic Approaches Combining Experimental and Computational Studies

The synergy between experimental and computational chemistry offers a powerful approach to accelerate research in fluoromethanesulfonamide chemistry. Computational modeling can provide valuable insights into reaction mechanisms, predict the reactivity of new substrates, and guide the design of novel catalysts. ucl.ac.uk

For example, Density Functional Theory (DFT) calculations can be used to model transition states and reaction pathways, helping to elucidate the factors that control selectivity. ucl.ac.uk Computational studies have been employed to understand the pKa of fluoromethanesulfonamides and their tautomeric equilibria. researchgate.net Such computational insights, when combined with experimental validation, can lead to a more profound understanding of the fundamental principles governing the chemistry of fluoromethanesulfonamide and pave the way for the discovery of new reactions and applications.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of fluoromethanesulfinamide?

A stepwise approach is advised:

- Reagent Selection : Prioritize fluorinating agents with high selectivity to minimize byproducts (e.g., DAST or Deoxo-Fluor) .

- Reaction Monitoring : Use thin-layer chromatography (TLC) or inline spectroscopy (e.g., FTIR) to track intermediates and adjust reaction parameters (temperature, solvent polarity) in real time .

- Yield Optimization : Employ Design of Experiments (DoE) to systematically vary factors like stoichiometry and catalyst loading. Tabulate results to identify optimal conditions (Table 1).

| Variable | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 0–80 | 50 | 78 |

| Solvent | DCM, THF | THF | 85 |

Q. How should researchers characterize this compound’s stability under varying pH conditions?

- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Sample aliquots at intervals (0, 24, 48 hrs) for HPLC-UV analysis .

- Data Interpretation : Plot degradation kinetics (first-order rate constants) and identify pH-sensitive functional groups (e.g., sulfinamide moiety) using tandem mass spectrometry (LC-MS/MS) .

Q. What spectroscopic techniques are essential for confirming this compound’s structure?

- Core Methods :

- NMR : Compare <sup>19</sup>F and <sup>1</sup>H spectra with computational predictions (DFT) to validate stereochemistry.

- IR : Identify characteristic S=O (1050–1200 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .

- Cross-Validation : Discrepancies between experimental and theoretical data may indicate impurities; repeat synthesis or refine computational models .

Advanced Research Questions

Q. How can contradictory data in this compound’s reactivity studies be resolved?

- Root-Cause Analysis :

- Reproducibility Checks : Verify experimental conditions (e.g., moisture levels in solvents, inert atmosphere integrity) .

- Advanced Analytics : Use X-ray crystallography to confirm molecular geometry and detect crystallographic disorder influencing reactivity .

Q. What computational approaches are effective for modeling this compound’s interactions with biological targets?

- Docking Simulations : Use software like AutoDock Vina to predict binding affinities to sulfotransferase enzymes. Validate with mutagenesis studies .

- MD Simulations : Run 100-ns trajectories to assess conformational stability of ligand-protein complexes. Compare free-energy landscapes with experimental IC₅₀ values (Table 2).

| Target Enzyme | ΔG Binding (kcal/mol) | Experimental IC₅₀ (µM) |

|---|---|---|

| SULT1A1 | -9.2 | 12.3 |

| SULT2B1 | -7.8 | 45.6 |

Q. How should researchers design experiments to probe this compound’s role in sulfonamide resistance mechanisms?

- Hypothesis-Driven Workflow :

- In Vitro Assays : Measure enzymatic inhibition kinetics in bacterial lysates (e.g., E. coli DHPS mutants) .

- Metabolomic Profiling : Use <sup>13</sup>C-labeled glucose to trace metabolic flux changes in resistant vs. susceptible strains .

Methodological Best Practices

What criteria ensure a robust research question for this compound studies?

Apply the FINERMAPS framework:

- Feasible : Confirm access to specialized equipment (e.g., fluorinated synthons).

- Novel : Address gaps in sulfinamide SAR (structure-activity relationship) databases.

- Ethical : Adhere to biosafety protocols for handling fluorinated compounds .

Q. How should conflicting results in spectral data be documented and addressed?

- Transparency : Report raw data (e.g., NMR peak integrals) alongside processed spectra in supplementary materials .

- Peer Consultation : Engage crystallographers or computational chemists to reconcile discrepancies between experimental and theoretical models .

Data Presentation Guidelines

Q. What are the journal requirements for presenting this compound’s analytical data?

Q. How can researchers ensure reproducibility in this compound experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.